IPTG

Beschreibung

A non-metabolizable galactose analog that induces expression of the LAC operon.

A non-metabolizable galactose analog that induces expression of the LAC OPERON.

Structure

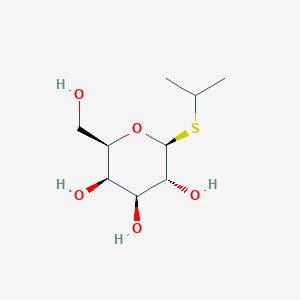

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-NXRLNHOXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041052 |

Source

|

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with an odor of sulfur; [Promega MSDS] |

Source

|

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

367-93-1 |

Source

|

| Record name | Isopropyl β-D-thiogalactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl thiogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl beta-D-thiogalactopyranoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-D-Galactopyranoside, 1-methylethyl 1-thio- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl beta-D-1-thiogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl-β-D-thiogalactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL .BETA.-D-THIOGALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X73VV2246B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl β-D-1-thiogalactopyranoside (IPTG): Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic chemical compound indispensable in molecular biology for the induction of gene expression.[1] As a molecular mimic of allolactose, a natural inducer of the lac operon in Escherichia coli, this compound facilitates the controlled production of recombinant proteins, a cornerstone of modern biotechnology and drug development.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and presenting detailed experimental protocols for its use in protein expression and genetic screening.

Core Concepts: The lac Operon and the Role of this compound

The functionality of this compound is intrinsically linked to the regulatory system of the lac operon in E. coli. This operon is a cluster of genes responsible for the transport and metabolism of lactose.[3] In its natural state, the expression of the lac operon is tightly controlled by the Lac repressor protein (LacI), which binds to a specific DNA sequence known as the operator (lacO). This binding physically obstructs RNA polymerase from transcribing the downstream genes (lacZ, lacY, and lacA).

This compound functions as a gratuitous inducer, meaning it is capable of inducing the operon but is not itself metabolized by the cell.[2] This non-metabolizable nature, due to a sulfur-containing bond that is resistant to enzymatic cleavage, ensures that the concentration of this compound remains stable throughout an experiment, providing consistent induction.[3]

The mechanism of induction by this compound involves the following key steps:

-

Binding to the Lac Repressor: this compound binds to the LacI repressor protein.[3] This binding event triggers a conformational change in the LacI protein.[3]

-

Release from the Operator: The altered conformation of the LacI protein significantly reduces its affinity for the lacO DNA sequence.[3]

-

Initiation of Transcription: With the LacI repressor no longer bound to the operator, RNA polymerase can access the promoter and initiate the transcription of the genes under the control of the lac operon.

In recombinant protein expression systems, the gene of interest is typically cloned into a plasmid under the control of a promoter that is regulated by the lac operator. Therefore, the addition of this compound to the bacterial culture effectively "switches on" the expression of the desired protein.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound.

| Parameter | Value | Reference |

| Binding Affinity of this compound to Lac Repressor (Kd) | 10-6 M | [4] |

| Fold reduction in Lac Repressor-Operator affinity upon this compound binding | ~1000-fold | [4] |

Table 1: Binding Affinity of this compound

| Parameter | Typical Range | Notes | Reference |

| Effective Concentration for Protein Induction | 0.1 mM - 1.0 mM | Optimal concentration is protein and strain-dependent and often requires empirical determination. | [5] |

| Concentration for Blue-White Screening | 0.1 mM - 1.0 mM | A common starting concentration is 1 mM. | [6] |

| Induction Temperature | 16°C - 37°C | Lower temperatures can improve protein solubility. | [5] |

| Induction Duration | 2 hours to overnight | Dependent on the protein, expression vector, and induction temperature. | [5] |

Table 2: Typical Experimental Parameters for this compound Usage

Experimental Protocols

Recombinant Protein Expression using this compound

This protocol outlines a general procedure for inducing the expression of a target protein in E. coli using this compound.

Materials:

-

E. coli strain transformed with the expression plasmid containing the gene of interest under a lac promoter.

-

Luria-Bertani (LB) broth.

-

Appropriate antibiotic for plasmid selection.

-

This compound stock solution (e.g., 1 M, filter-sterilized).

-

Incubator shaker.

-

Spectrophotometer.

-

Centrifuge.

Methodology:

-

Inoculation: Inoculate a single colony of the transformed E. coli into a starter culture of 5-10 mL of LB broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

-

Culture Growth: The following day, inoculate a larger volume of LB broth (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).

-

Monitoring Growth: Incubate the culture at 37°C with shaking and monitor the optical density at 600 nm (OD600).

-

Induction: When the OD600 reaches the mid-log phase of growth (typically 0.4-0.8), add this compound to the desired final concentration (e.g., 0.1 mM to 1.0 mM).[5]

-

Protein Expression: Continue to incubate the culture under the desired conditions (e.g., 3-4 hours at 37°C, or overnight at a lower temperature like 16-25°C to potentially improve protein solubility).[5]

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10-15 minutes at 4°C).

-

Downstream Processing: The resulting cell pellet can be stored at -80°C or immediately processed for protein purification.

Blue-White Screening

This protocol describes the use of this compound and X-gal for the visual identification of recombinant bacterial colonies.

Materials:

-

LB agar.

-

Appropriate antibiotic.

-

This compound stock solution (e.g., 100 mM).

-

X-gal stock solution (e.g., 20 mg/mL in dimethylformamide).

-

Petri dishes.

-

Transformed E. coli cells.

Methodology:

-

Media Preparation: Prepare LB agar and autoclave. Allow it to cool to approximately 50-55°C.

-

Addition of Reagents: Add the appropriate antibiotic, this compound to a final concentration of 0.1 mM, and X-gal to a final concentration of 40 µg/mL.[7]

-

Pouring Plates: Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.

-

Plating Cells: Spread the transformed E. coli cells onto the surface of the plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Colony Selection:

-

Blue colonies: Indicate that the lacZα gene in the vector is intact, and therefore the plasmid does not contain the DNA insert.

-

White colonies: Indicate that the lacZα gene has been disrupted by the insertion of the target DNA, thus these colonies are the desired recombinants.

-

Visualizations

Signaling Pathway: this compound-mediated Gene Induction

Caption: this compound binds to the Lac repressor, preventing its binding to the operator and allowing gene transcription.

Experimental Workflow: Recombinant Protein Expression

Caption: Workflow for this compound-induced recombinant protein expression in E. coli.

Logical Diagram: Blue-White Screening

Caption: Logic of blue-white screening for identifying recombinant bacterial colonies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 4. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 6. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]

- 7. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

The Gratuitous Inducer: An In-Depth Technical Guide to the IPTG Mechanism of Action in the Lac Operon

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lac operon, a cornerstone of molecular biology, serves as a quintessential model for gene regulation. Central to its artificial manipulation is Isopropyl β-D-1-thiogalactopyranoside (IPTG), a structural mimic of allolactose, the natural inducer of the operon. Unlike its natural counterpart, this compound is a gratuitous inducer; it is not metabolized by the cell, ensuring its concentration remains stable throughout an experiment.[1] This property has made this compound an indispensable tool for the controlled induction of gene expression in a multitude of research and biotechnological applications, from fundamental studies of gene function to the large-scale production of recombinant proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its interaction with the lac repressor, and detailed protocols for its use in key molecular biology experiments.

The Core Mechanism: Derepression of the lac Operon

In the absence of an inducer, the lac operon is transcriptionally silent. The lac repressor protein (LacI), a product of the constitutively expressed lacI gene, binds tightly to the operator region (lacO) of the operon.[2] This binding physically obstructs RNA polymerase from initiating the transcription of the downstream structural genes (lacZ, lacY, and lacA).[2]

This compound functions by disrupting this repression. It binds to the LacI repressor, inducing a conformational change that significantly reduces the repressor's affinity for the operator DNA.[1] This allosteric regulation causes the LacI repressor to dissociate from the lacO site, clearing the path for RNA polymerase to bind to the promoter and initiate transcription of the operon's genes.[1][2]

Signaling Pathway of this compound-Mediated Induction

Caption: this compound binds to the LacI repressor, causing its dissociation from the operator and allowing transcription.

Quantitative Data

The interaction between this compound, the LacI repressor, and the lac operator has been quantitatively characterized. The binding affinities are crucial for understanding the induction process and for optimizing experimental conditions.

| Molecule/Complex | Parameter | Value | Reference |

| LacI Repressor - lac Operator | Kd (dissociation constant) | ~10-13 M | [3] |

| LacI Repressor - lac Operator (in presence of this compound) | Kd (dissociation constant) | ~10-10 M to 1 µM | [3][4][5] |

| Allolactose - LacI Repressor | Ka (association constant) | 1.7 x 106 M-1 | [4] |

| This compound - LacI Repressor | Effective Concentration Range | 100 µM to 1.5 mM | [6] |

Experimental Protocols

This compound Induction of Recombinant Protein Expression in E. coli

This protocol describes a general method for inducing the expression of a gene cloned into an expression vector under the control of a lac or T7lac promoter.

Methodology:

-

Starter Culture: Inoculate a single colony of E. coli harboring the expression plasmid into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).[7]

-

Main Culture: The following morning, inoculate a larger volume of LB broth (e.g., 50-1000 mL) with the overnight starter culture. The recommended dilution is typically 1:100.[8]

-

Growth Monitoring: Incubate the main culture at 37°C with vigorous shaking. Monitor the cell density by measuring the optical density at 600 nm (OD600).[9]

-

Induction: When the OD600 reaches mid-log phase (typically 0.5-0.6), add this compound to a final concentration ranging from 0.1 mM to 1.0 mM.[9] A 1 M stock solution of this compound is commonly used.

-

Expression: Continue to incubate the culture under shaking. The optimal temperature and duration of induction depend on the protein being expressed. For many proteins, incubation at lower temperatures (e.g., 16-25°C) for a longer period (12-18 hours) can improve protein solubility and proper folding.[9][10] Alternatively, induction at 37°C for 2-4 hours can be used for rapid expression.[10]

-

Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).[8]

-

Cell Lysis and Analysis: Discard the supernatant and store the cell pellet at -20°C or proceed directly with cell lysis and protein purification or analysis (e.g., by SDS-PAGE).

Caption: Workflow for recombinant protein expression in E. coli using this compound induction.

β-Galactosidase Assay (Miller Assay)

This assay is used to quantify the activity of β-galactosidase, the product of the lacZ gene, and is a common method for studying lac operon regulation.

Methodology:

Reagents:

-

Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4. Adjust pH to 7.0. Add β-mercaptoethanol to 50 mM just before use.[11]

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG): 4 mg/mL in 0.1 M phosphate buffer (pH 7.0).[11]

-

1 M Na2CO3

-

0.1% SDS

-

Chloroform

Procedure:

-

Cell Culture: Grow E. coli cells under the desired experimental conditions (e.g., with and without this compound induction) to mid-log phase (OD600 ~0.5).[11]

-

Cell Permeabilization:

-

Enzyme Reaction:

-

Stopping the Reaction:

-

Stop the reaction by adding 0.5 mL of 1 M Na2CO3.[11] Record the reaction time.

-

-

Measurement:

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).[11] The A550 reading is to correct for light scattering by cell debris.

-

-

Calculation of Miller Units:

-

Miller Units = [1000 * (A420 - 1.75 * A550)] / (Time (min) * Volume (mL) * OD600)[11]

-

Caption: Experimental workflow for the β-galactosidase (Miller) assay.

Blue-White Screening

This technique utilizes this compound and a chromogenic substrate, X-gal, to visually identify bacterial colonies containing recombinant plasmids.

Principle:

Many cloning vectors contain the lacZα gene, which complements a defective β-galactosidase in the host E. coli strain (α-complementation).[12] When a DNA fragment is successfully cloned into the multiple cloning site within lacZα, the gene is disrupted, and a functional β-galactosidase is not produced.

-

Non-recombinant colonies (blue): The lacZα gene is intact, producing functional β-galactosidase, which cleaves X-gal to produce a blue-colored compound.[13]

-

Recombinant colonies (white): The lacZα gene is disrupted, no functional β-galactosidase is made, and the colonies remain white.[13]

This compound is included in the agar plates to ensure the expression of the lacZα gene.[13]

Methodology:

-

Prepare Agar Plates: Prepare LB agar plates containing the appropriate antibiotic, 40 µg/mL X-gal, and 0.1 mM this compound.

-

Transformation: Transform competent E. coli cells with the ligation reaction mixture.

-

Plating: Spread the transformed cells onto the prepared agar plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Screening: The following day, observe the plates for blue and white colonies. Select white colonies for further analysis (e.g., plasmid purification and sequencing) as they are likely to contain the desired recombinant plasmid.[13]

Conclusion

This compound remains a powerful and widely used tool for controlling gene expression in systems based on the lac operon. Its mechanism of action, centered on the allosteric inactivation of the LacI repressor, provides a robust and titratable switch for transcription. A thorough understanding of this mechanism, coupled with the quantitative data and detailed protocols provided in this guide, will enable researchers, scientists, and drug development professionals to effectively harness the power of this compound-inducible systems for their specific applications.

References

- 1. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 2. goldbio.com [goldbio.com]

- 3. Modulation of DNA Binding Protein Affinity Directly Affects Target Site Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic switching by the Lac repressor is based on two-state Monod–Wyman–Changeux allostery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. astralscientific.com.au [astralscientific.com.au]

- 7. csrri.iit.edu [csrri.iit.edu]

- 8. qb3.berkeley.edu [qb3.berkeley.edu]

- 9. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 10. home.sandiego.edu [home.sandiego.edu]

- 11. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 12. blog.addgene.org [blog.addgene.org]

- 13. sirsyedcollege.ac.in [sirsyedcollege.ac.in]

The Role of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in Molecular Cloning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isopropyl β-D-1-thiogalactopyranoside, commonly known as IPTG, is a cornerstone reagent in molecular biology, pivotal for the controlled expression of recombinant proteins in prokaryotic systems. This guide provides an in-depth exploration of this compound's function, its underlying molecular mechanisms, and detailed protocols for its application in routine molecular cloning and protein expression workflows.

Core Principles of this compound Function

This compound is a molecular mimic of allolactose, a natural inducer of the Escherichia coli lactose operon (lac operon).[1][2][3] Its utility in a laboratory setting stems from two key properties: it can induce the lac operon, and it is non-metabolizable by the bacteria.[2][4][5] This ensures that the concentration of this compound remains constant throughout the induction period, leading to consistent and sustained gene expression.[2][4]

The lac Operon: A System of Inducible Gene Expression

The lac operon is a classic example of an inducible gene system, allowing E. coli to metabolize lactose as an energy source only when glucose is absent and lactose is present.[1] The operon consists of a promoter, an operator, and three structural genes: lacZ, lacY, and lacA. In the absence of an inducer, the lac repressor protein (encoded by the lacI gene) binds to the operator region, physically blocking RNA polymerase from transcribing the structural genes.[1][2]

Mechanism of this compound-Mediated Induction

This compound functions by binding to the lac repressor protein.[2][4] This binding event causes a conformational change in the repressor, reducing its affinity for the operator DNA sequence.[2][6] The repressor then dissociates from the operator, allowing RNA polymerase to bind to the promoter and initiate the transcription of the downstream genes.[1][6] In recombinant protein expression systems, the gene of interest is typically cloned into a plasmid under the control of a promoter that is regulated by the lac operator.[2][7] Therefore, the addition of this compound induces the expression of this target gene.

Advantages of this compound over Allolactose

While allolactose is the natural inducer of the lac operon, this compound is the preferred choice for laboratory applications. The primary advantage of this compound is that it is a gratuitous inducer, meaning it is not consumed or degraded by the cell's metabolic pathways.[2][4][5] This ensures that the induction stimulus remains constant over the course of an experiment. In contrast, allolactose, being a sugar, would be metabolized by the cell, leading to a decrease in its concentration and a subsequent reduction in gene expression.

Quantitative Parameters for this compound Usage

The optimal concentration of this compound and the duration of induction are critical parameters that can significantly impact the yield and solubility of a recombinant protein. These parameters often require empirical optimization for each specific protein and expression system.[8]

| Parameter | Typical Range | Considerations |

| This compound Concentration for Protein Induction | 0.1 mM to 1.0 mM[7][9] | - Lower concentrations (0.1-0.2 mM) may lead to slower protein accumulation, which can enhance solubility.[10]- Higher concentrations may be necessary for strains that overproduce the lac repressor (e.g., lacIq mutants).[4][9]- Excessively high concentrations can be toxic to cells and may not necessarily increase protein yield. |

| This compound Concentration for Blue-White Screening | ~1 mM[11] | A standard concentration is generally effective for inducing β-galactosidase expression for colorimetric screening. |

| Induction Temperature | 16°C to 37°C[7] | - Lower temperatures (e.g., 16-25°C) can slow down protein synthesis, which often improves proper protein folding and solubility.[7][12]- Higher temperatures (e.g., 37°C) lead to faster cell growth and protein production but can increase the risk of inclusion body formation.[12] |

| Induction Duration | 2 hours to overnight (12-16 hours)[1][7] | - Short induction times (2-4 hours) are often sufficient for high-level protein expression.[1]- Longer, overnight inductions, typically at lower temperatures, can be beneficial for proteins that are difficult to express or are prone to misfolding.[1] |

| Cell Density at Induction (OD600) | 0.5 to 1.0[7][10][13] | Induction during the mid-logarithmic growth phase ensures that the cells are metabolically active and in an optimal state for protein production.[7] |

Experimental Protocols

This compound-Inducible Protein Expression

This protocol outlines a general procedure for inducing the expression of a target protein in E. coli.

Materials:

-

E. coli strain transformed with the expression plasmid (e.g., BL21(DE3)).[7]

-

Luria-Bertani (LB) broth.[7]

-

Appropriate antibiotic for plasmid selection.[7]

-

1 M this compound stock solution, sterile.[13]

Procedure:

-

Inoculate a single colony of transformed E. coli into 5 mL of LB broth containing the appropriate antibiotic.[14]

-

Incubate the culture overnight at 37°C with shaking.[14]

-

The next day, dilute the overnight culture 1:100 into a larger volume of fresh LB broth with the selective antibiotic.[13]

-

Incubate the culture at 37°C with vigorous shaking.[13]

-

Monitor the growth of the culture by measuring the optical density at 600 nm (OD600).[13]

-

When the OD600 reaches the mid-log phase (typically 0.5-0.6), add this compound to the desired final concentration (e.g., 0.1 mM to 1.0 mM).[7]

-

Continue to incubate the culture under the desired induction conditions (e.g., 3-4 hours at 37°C for rapid induction, or 12-16 hours at a lower temperature like 20°C for slow induction).[1][9]

-

After the induction period, harvest the cells by centrifugation.[13]

-

The resulting cell pellet can be stored at -20°C or immediately processed for protein extraction and purification.[9][13]

Blue-White Screening

This protocol describes how to use this compound and X-gal to identify bacterial colonies containing recombinant plasmids.

Materials:

-

Autoclaved LB agar, cooled to ~50°C.[11]

-

Appropriate antibiotic.[11]

-

100 mM this compound stock solution.[11]

-

20 mg/mL X-gal solution in dimethylformamide (DMF).[15]

Procedure:

-

To the molten LB agar, add the appropriate antibiotic to the correct final concentration.[11]

-

Add this compound to a final concentration of approximately 1 mM.[11]

-

Add X-gal to a final concentration of 20-40 µg/mL.[16]

-

Gently mix the agar and pour it into sterile petri dishes.[11]

-

Allow the plates to solidify at room temperature.[11]

-

Spread the transformed competent cells onto the plates.[11]

-

Incubate the plates overnight at 37°C.[16]

-

The following day, observe the colonies. Blue colonies contain a functional β-galactosidase and thus a non-recombinant plasmid, while white colonies presumptively contain the recombinant plasmid with the inserted DNA.[16][17]

Visualizing Molecular Pathways and Workflows

This compound Signaling Pathway in Recombinant Protein Expression

Caption: this compound binds to the LacI repressor, causing it to detach from the operator, enabling gene transcription.

Experimental Workflow for this compound-Inducible Protein Expression

Caption: Workflow for recombinant protein expression using this compound induction.

Logical Flow of Blue-White Screening

Caption: Logic of identifying recombinant clones via blue-white screening.

References

- 1. goldbio.com [goldbio.com]

- 2. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 3. quora.com [quora.com]

- 4. astralscientific.com.au [astralscientific.com.au]

- 5. researchgate.net [researchgate.net]

- 6. goldbio.com [goldbio.com]

- 7. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound Induction Protocol - Biologicscorp [biologicscorp.com]

- 10. researchgate.net [researchgate.net]

- 11. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]

- 12. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]

- 13. qb3.berkeley.edu [qb3.berkeley.edu]

- 14. csrri.iit.edu [csrri.iit.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Isopropyl β-D-1-thiogalactopyranoside (IPTG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic structural analog of allolactose, a natural inducer of the lac operon in Escherichia coli and other bacteria.[1][2][3] Due to its metabolic stability and potent inducing capabilities, this compound is an indispensable tool in molecular biology for regulating gene expression.[4][5] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of this compound, along with detailed experimental protocols for its use in protein expression and genetic screening.

Chemical Properties and Structure

This compound, with the chemical formula C₉H₁₈O₅S, is a white to off-white crystalline powder.[5][6][7] Its structure features a galactose moiety linked to an isopropyl group through a thioether bond.[4][5] This sulfur-containing linkage is key to its function, as it renders this compound resistant to cleavage by β-galactosidase, the enzyme that degrades lactose and allolactose.[2][4] This non-metabolizable nature ensures that the concentration of this compound remains constant during experiments, providing sustained and controllable induction of gene expression.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₉H₁₈O₅S | [2][6][7] |

| Molecular Weight | 238.30 g/mol | [2][5][6] |

| Melting Point | 105 °C or 120–122 °C | [7][8] |

| Solubility | Readily soluble in water, methanol, and ethanol. | [5][7][9] |

| Appearance | White to off-white crystalline powder. | [5][7] |

Stability and Storage

This compound is stable as a powder for up to 5 years when stored at 4°C or below, protected from light and moisture.[2][4] In solution, its stability is reduced; it is recommended to store stock solutions for no more than a month at room temperature.[2][10] For long-term storage, sterile-filtered aqueous stock solutions (typically 0.1 M or 1 M) should be stored in aliquots at -20°C, where they can remain stable for up to a year.[4][11] It is crucial to avoid repeated freeze-thaw cycles.[10][11] this compound solutions are heat-sensitive and should not be autoclaved.[11]

Mechanism of Action: Induction of the lac Operon

This compound functions as a molecular mimic of allolactose, the natural inducer of the lac operon.[1][3] The lac operon is a classic model of gene regulation, controlling the expression of genes involved in lactose metabolism, including lacZ (encoding β-galactosidase), lacY (encoding lactose permease), and lacA (encoding thiogalactoside transacetylase).[1][12]

In the absence of an inducer, the lac repressor protein (LacI), a tetrameric protein, binds tightly to the lac operator sequence on the DNA.[1] This binding physically blocks RNA polymerase from initiating transcription of the downstream genes.[1]

When this compound is introduced, it binds to the LacI repressor protein.[2][3] This binding induces a conformational change in the repressor, significantly reducing its affinity for the operator sequence. The LacI-IPTG complex detaches from the operator, allowing RNA polymerase to access the promoter and initiate transcription of the operon's genes.[1] A key quantitative aspect of this interaction is that the presence of this compound can lower the affinity of the lac repressor for its operator by a factor of 1000, with a reported dissociation constant (Kd) of the repressor-operator complex in the presence of this compound being 10⁻¹⁰ M. The dissociation constant for the direct binding of this compound to the LacI repressor has been measured to be 2.8 ± 0.2 mM.

The signaling pathway of this compound-mediated induction of the lac operon is illustrated in the following diagram:

Caption: this compound induction of the lac operon.

Experimental Protocols

This compound is a cornerstone reagent in two fundamental molecular biology techniques: recombinant protein expression and blue-white screening.

Recombinant Protein Expression

This compound is widely used to induce the expression of a target gene cloned into an expression vector under the control of the lac operator.

Quantitative Parameters for Protein Induction:

| Parameter | Typical Range | References |

| This compound Concentration | 0.1 - 1.0 mM | [2] |

| Cell Density (OD₆₀₀) at Induction | 0.5 - 0.8 | |

| Induction Temperature | 16 - 37 °C | |

| Induction Time | 3 - 16 hours | [1] |

Detailed Methodologies:

Two common protocols for this compound induction are the "fast" and "slow" induction methods. The choice depends on the properties of the target protein, with slow induction often improving protein solubility.

Fast Induction Protocol:

-

Inoculate a single colony of E. coli harboring the expression plasmid into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

-

Incubate overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:50 or 1:100 into a larger volume of fresh LB medium with antibiotic.

-

Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-log phase (approximately 0.5-0.6).

-

Remove a 1 mL aliquot as the "uninduced" control.

-

Add this compound to the remaining culture to a final concentration of 0.5-1.0 mM.[12]

-

Continue to incubate at 37°C with shaking for 3-4 hours.[1]

-

Harvest the cells by centrifugation.

Slow Induction Protocol:

-

Follow steps 1-5 of the fast induction protocol.

-

Add this compound to the remaining culture to a final concentration of 0.1-0.5 mM.

-

Incubate the culture at a lower temperature, typically 16-20°C, with shaking for 12-16 hours.

-

Harvest the cells by centrifugation.

The following diagram illustrates the general workflow for this compound-induced protein expression:

Caption: Workflow for this compound-induced protein expression.

Blue-White Screening

Blue-white screening is a rapid and visual method for identifying recombinant bacterial colonies. This technique utilizes a vector containing the lacZα gene fragment and a host strain that expresses the ω-fragment of β-galactosidase. When a DNA insert disrupts the lacZα gene, a functional β-galactosidase is not produced.

Quantitative Parameters for Blue-White Screening:

| Reagent | Typical Final Concentration | References |

| This compound | 0.1 - 1.0 mM | |

| X-gal | 20 - 40 µg/mL |

Detailed Methodology:

-

Prepare LB agar plates containing the appropriate antibiotic.

-

Cool the autoclaved agar to approximately 50°C.

-

Add this compound to a final concentration of 0.1-1.0 mM and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) to a final concentration of 20-40 µg/mL.

-

Pour the plates and allow them to solidify.

-

Plate the transformed E. coli cells.

-

Incubate the plates overnight at 37°C.

-

Observe the colonies:

-

Blue colonies: Contain a non-recombinant plasmid (functional β-galactosidase cleaves X-gal, producing a blue pigment).

-

White colonies: Contain a recombinant plasmid with the DNA insert disrupting the lacZα gene (no functional β-galactosidase, X-gal is not cleaved).

-

The logical relationship in blue-white screening is depicted below:

Caption: Logical flow of blue-white screening.

Conclusion

This compound remains a powerful and widely used reagent in molecular biology due to its well-characterized chemical properties and robust mechanism of action. Its stability and inability to be metabolized by host cells provide researchers with precise control over gene expression. A thorough understanding of its properties and adherence to optimized experimental protocols, as detailed in this guide, are essential for its successful application in recombinant protein production and genetic screening, facilitating advancements in research and drug development.

References

- 1. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac operon induction in Escherichia coli: Systematic comparison of this compound and TMG induction and influence of the transacetylase LacA | CoLab [colab.ws]

- 3. Direct measurements of this compound enable analysis of the induction behavior of <it>E. coli</it> in high cell density cultures [agris.fao.org]

- 4. Mechanistic aspects of this compound (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The general affinity of lac repressor for E. coli DNA: implications for gene regulation in procaryotes and eucaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative understanding of lac repressor’s binding specificity and flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ojs.library.ubc.ca [ojs.library.ubc.ca]

- 10. researchgate.net [researchgate.net]

- 11. Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Optimized expression and purification of biophysical quantities of the Lac repressor and Lac repressor regulatory domain - PMC [pmc.ncbi.nlm.nih.gov]

IPTG as an Analog of Allolactose: A Technical Guide to the Core of Inducible Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and biotechnology, the precise control of gene expression is paramount. The lactose (lac) operon system in Escherichia coli represents a cornerstone of inducible genetic systems, and at its heart lies the interplay between the lac repressor protein (LacI) and inducer molecules. While allolactose is the natural inducer of this system, its synthetic analog, Isopropyl β-D-1-thiogalactopyranoside (IPTG), has become an indispensable tool for researchers worldwide.[1][2] This technical guide provides an in-depth exploration of this compound's role as a functional mimic of allolactose, detailing its mechanism of action, quantitative characteristics, and practical applications, with a focus on recombinant protein production and genetic screening.

This compound's utility stems from its ability to bind to the lac repressor and trigger a conformational change that alleviates repression of the lac operon, thereby inducing the expression of downstream genes.[3] Unlike its natural counterpart, allolactose, this compound is a gratuitous inducer; it is not metabolized by the cell.[2] This key feature ensures that its concentration remains stable throughout an experiment, providing consistent and sustained induction.[2] This guide will provide the quantitative data, detailed protocols, and visual workflows necessary for the effective application of this compound in a laboratory setting.

The Lac Operon: A Paradigm of Gene Regulation

The lac operon is a classic example of prokaryotic gene regulation, enabling E. coli to metabolize lactose as an energy source only when necessary. It consists of three structural genes—lacZ, lacY, and lacA—and regulatory elements, including a promoter and an operator.[4]

-

lacZ encodes β-galactosidase, which cleaves lactose into glucose and galactose and also isomerizes lactose into allolactose.[4]

-

lacY encodes lactose permease, a membrane protein that facilitates lactose uptake into the cell.[5]

-

lacA encodes galactoside O-acetyltransferase, which is thought to detoxify non-metabolizable galactosides.[5]

Regulation of the lac operon is governed by two key proteins:

-

The Lac Repressor (LacI): Encoded by the lacI gene, this protein binds to the operator sequence in the absence of an inducer, physically blocking RNA polymerase from transcribing the structural genes.[6]

-

Catabolite Activator Protein (CAP): This protein acts as a glucose sensor. When glucose levels are low, cyclic AMP (cAMP) levels rise and bind to CAP. The CAP-cAMP complex then binds to a site near the promoter, enhancing the recruitment of RNA polymerase and significantly boosting transcription.[4]

This dual-control mechanism ensures that the operon is only highly expressed when lactose is present and glucose, the preferred energy source, is absent.

Mechanism of Action: this compound vs. Allolactose

Both this compound and allolactose function by binding to the lac repressor, which exists as a tetramer.[7] This binding induces an allosteric transition in the repressor's structure, causing it to dissociate from the operator DNA.[8] With the operator site now vacant, RNA polymerase can bind to the promoter and initiate transcription of the lac operon genes.

The key difference lies in their metabolic fate. Allolactose, being a natural sugar, is a substrate for β-galactosidase and is eventually hydrolyzed.[9] This means that as the lac operon is induced, the inducer is simultaneously consumed, creating a feedback loop. In contrast, this compound contains a sulfur atom in its glycosidic bond, rendering it non-hydrolyzable by β-galactosidase.[2][8] This makes this compound a stable and potent tool for maintaining a constant level of gene induction in experimental systems.

Quantitative Comparison of Inducer Properties

The efficacy of an inducer is determined by its binding affinity for the lac repressor and the optimal concentration required for induction. The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

| Parameter | This compound | Allolactose | Reference(s) |

| Binding Affinity (Kd) to Lac Repressor | ~1 µM (Ka ≈ 1 x 10⁶ M⁻¹) | ~0.59 µM (Ka ≈ 1.7 x 10⁶ M⁻¹) | |

| Metabolism by β-galactosidase | No (Non-hydrolyzable) | Yes (Hydrolyzable) | [2][8] |

| Typical Induction Concentration Range | 0.1 mM - 1.5 mM | Not typically used externally | [2] |

| Nature | Synthetic Analog | Natural Isomer of Lactose | [1][9] |

Applications in Research and Biotechnology

This compound's properties make it an invaluable reagent in two primary areas:

-

Recombinant Protein Expression: Most commercial E. coli expression systems, such as the pET system, utilize the lac operon's regulatory elements. The gene of interest is cloned downstream of a promoter (e.g., the T7 promoter) which is itself under the control of the lac operator.[7] The addition of this compound removes the lac repressor, allowing for the transcription and subsequent translation of the target protein.

-

Blue-White Screening: This technique is used to identify bacterial colonies containing recombinant plasmids after a cloning procedure. Many cloning vectors contain the lacZα gene fragment, which complements a defective β-galactosidase in the host E. coli strain (α-complementation). When a DNA insert is successfully ligated into the multiple cloning site within lacZα, the gene is disrupted. On plates containing this compound (to induce lacZα expression) and X-gal (a chromogenic substrate for β-galactosidase), colonies with non-recombinant plasmids will have a functional β-galactosidase, cleave X-gal, and turn blue. Colonies with recombinant plasmids will have a disrupted lacZα, will not produce a functional enzyme, and will remain white.

Signaling Pathways and Experimental Workflows

The Lac Operon Signaling Pathway

Caption: Regulation of the Lac Operon by repression and induction.

Experimental Workflow for Recombinant Protein Induction

Caption: General workflow for this compound-inducible protein expression.

Logical Relationship in Blue-White Screening

Caption: Logic determining colony color in blue-white screening.

Experimental Protocols

Protocol 1: Recombinant Protein Induction with this compound (Fast Induction)

This protocol is suitable for rapid expression of stable, soluble proteins.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

-

Luria-Bertani (LB) broth with the appropriate antibiotic.

-

1 M this compound stock solution, sterile filtered.

-

Incubator shaker.

-

Spectrophotometer.

-

Centrifuge.

Methodology:

-

Inoculate 1-2 mL of LB medium (containing the selective antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with vigorous shaking.

-

The next morning, dilute the overnight culture 1:50 or 1:100 into a larger volume of fresh, pre-warmed LB medium with antibiotic.

-

Incubate at 37°C with shaking (approx. 200-250 rpm) until the culture reaches the mid-logarithmic growth phase, indicated by an optical density at 600 nm (OD600) of 0.5-0.6.

-

Remove a 1 mL aliquot of the uninduced culture as a negative control. Centrifuge, discard the supernatant, and freeze the cell pellet.

-

Induce protein expression by adding this compound to the remaining culture to a final concentration of 0.5-1.0 mM.

-

Continue to incubate at 37°C with shaking for 3-4 hours.[1]

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Discard the supernatant and store the cell pellet at -80°C for subsequent lysis and protein purification.

Protocol 2: Recombinant Protein Induction with this compound (Slow/Low-Temperature Induction)

This method is often used to improve the solubility of proteins that are prone to forming inclusion bodies.

Methodology:

-

Follow steps 1-4 from the Fast Induction protocol.

-

Induce protein expression by adding this compound to a final concentration of 0.1-0.5 mM. Lower concentrations are often effective at lower temperatures.

-

Immediately transfer the culture to a shaker set at a lower temperature, typically 16-20°C.

-

Incubate for 12-16 hours (overnight) with vigorous shaking.

-

Harvest the cells by centrifugation as described in the Fast Induction protocol.

Protocol 3: Blue-White Screening

Materials:

-

LB agar.

-

Appropriate antibiotic.

-

1 M this compound stock solution.

-

20 mg/mL X-gal stock solution (in dimethylformamide, DMF).

-

Petri dishes.

-

Transformed E. coli cells.

Methodology:

-

Prepare LB agar and autoclave. Let it cool in a 50-55°C water bath.

-

Once cooled, add the appropriate antibiotic to its final concentration.

-

Add this compound to a final concentration of 0.1 mM. For 1 L of agar, this would be 100 µL of a 1 M stock.

-

Add X-gal to a final concentration of 40 µg/mL. For 1 L of agar, this would be 2 mL of a 20 mg/mL stock.

-

Gently swirl the flask to mix the components without creating air bubbles.

-

Pour the plates (approx. 25 mL per 100 mm plate) and allow them to solidify. Store at 4°C, protected from light.

-

Plate the transformed E. coli from the ligation reaction onto the prepared plates.

-

Incubate the plates overnight (16-24 hours) at 37°C.

-

Observe the plates. Pick well-isolated white colonies for further analysis (e.g., plasmid purification and sequencing) as these presumptively contain the recombinant plasmid. Blue colonies contain the non-recombinant vector.

Conclusion

This compound stands as a powerful and reliable molecular tool, serving as a highly effective analog of allolactose for the induction of the lac operon. Its primary advantage lies in its metabolic stability, which allows for sustained and controllable gene expression, a feature critical for maximizing yields in recombinant protein production. By understanding the underlying principles of the lac operon, the specific mechanism of this compound action, and by adhering to optimized protocols, researchers, scientists, and drug development professionals can effectively harness this system to advance their work in genetic engineering, protein biochemistry, and therapeutic development. The quantitative data and detailed methodologies provided in this guide serve as a comprehensive resource for the successful application of this compound-based induction systems.

References

- 1. Development of the Mammalian Expression Vector System that can be Induced by this compound and/or Lactose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The general affinity of lac repressor for E. coli DNA: implications for gene regulation in procaryotes and eucaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lac repressor - Wikipedia [en.wikipedia.org]

- 4. Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Flexibility in the Inducer Binding Region is Crucial for Allostery in the Escherichia coli Lactose Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-Induced Conformational Changes and Conformational Dynamics in the Solution Structure of the Lactose Repressor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gene Induction with IPTG

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the principles and protocols for Isopropyl β-D-1-thiogalactopyranoside (IPTG)-mediated gene induction, a cornerstone technique in molecular biology for recombinant protein expression in Escherichia coli.

Core Principles of this compound Induction

The most common systems for inducible protein expression in E. coli are based on the regulatory elements of the lactose (lac) operon. Understanding this native bacterial system is key to mastering its application in the laboratory.

The Lac Operon: A Natural Switch

The lac operon is a cluster of genes (lacZ, lacY, and lacA) that encode proteins for the transport and metabolism of lactose.[1][2] Its expression is tightly controlled by the availability of glucose and lactose.[3][4] The key regulatory components are:

-

LacI Repressor: Encoded by the lacI gene, this protein is constitutively expressed and acts as a lactose sensor.[5][6]

-

Operator (lacO): A specific DNA sequence downstream of the promoter where the LacI repressor binds.[7][8]

-

Promoter (Plac): The DNA sequence where RNA polymerase binds to initiate transcription.[7]

In the absence of lactose, the LacI repressor binds tightly to the operator, physically blocking RNA polymerase from transcribing the operon's genes.[1][4][8] This keeps gene expression "off," preventing the cell from wasting energy making proteins it doesn't need.[6]

The Role of the Inducer: Allolactose and this compound

When lactose is present, it is converted by a basal level of β-galactosidase into allolactose.[6][7] Allolactose is the natural inducer of the operon.[3] It binds to the LacI repressor, causing an allosteric (shape) change that dramatically reduces the repressor's affinity for the operator DNA.[6][9] This reduction in affinity can be as much as 1000-fold.[9] With the repressor removed, RNA polymerase is free to transcribe the genes.[8][10]

This compound is a molecular mimic, or structural analog, of allolactose.[5][10][11] It functions as a "gratuitous inducer" for several key reasons:

-

High Affinity Binding: this compound binds effectively to the LacI repressor, inducing the same conformational change that releases it from the operator.[8][11]

-

Non-Metabolizable: Unlike allolactose, this compound is not broken down by the cell's metabolic pathways because of a non-hydrolyzable sulfur bond.[5][8][10] This ensures that the this compound concentration remains constant throughout an experiment, allowing for consistent and sustained induction.[10][12]

The T7 Expression System: A Powerful Hybrid

For high-level protein expression, the native lac promoter is often replaced with a much stronger T7 bacteriophage promoter.[5] The most popular systems utilize E. coli strains like BL21(DE3).[7][13][14]

-

BL21(DE3) Strain: This strain contains the gene for T7 RNA polymerase integrated into its chromosome.[5][14] Crucially, the T7 polymerase gene is placed under the control of the lac promoter and operator.[5][7]

-

pET Expression Vector: The gene of interest is cloned into a plasmid (like the pET series) downstream of a powerful T7 promoter.[5][7] This plasmid also contains a lac operator sequence between the T7 promoter and the gene of interest.[7]

Induction in this system is a two-step process initiated by the single addition of this compound:

-

This compound enters the cell and inactivates the LacI repressors.

-

This allows the E. coli RNA polymerase to transcribe the T7 RNA polymerase gene from the bacterial chromosome.[5]

-

The newly synthesized T7 RNA polymerase then specifically recognizes the T7 promoter on the plasmid and transcribes the target gene at a very high rate.[5] The repressor bound to the plasmid's operator is also inactivated by this compound, clearing the path for transcription.[5]

Quantitative Parameters for Optimal Induction

Achieving high yields of soluble, functional protein requires careful optimization of induction parameters. A common starting point is often suboptimal.[15] Factors such as the specific protein, expression strain, and plasmid copy number influence the ideal conditions.

Data Presentation

Table 1: Recommended this compound Concentration Ranges

| Condition/Goal | This compound Concentration (Final) | Rationale & Notes | Citations |

| Standard Starting Point | 0.5 - 1.0 mM | A widely used concentration that works for many proteins.[16][17] Often a good starting point for initial trials. | [16][17] |

| General Effective Range | 0.1 - 1.0 mM | Most proteins can be effectively induced within this range.[13][18] | [10][13][18] |

| Optimizing Solubility | 0.05 - 0.2 mM | Lower concentrations slow down protein synthesis, which can promote proper folding and reduce inclusion body formation.[17] | [17] |

| Titration Range | 0.1 - 2.0 mM | Recommended for systematically finding the optimal concentration for a new protein to maximize yield and solubility.[19] | [19] |

| High Repressor Strains | > 1.0 mM | Strains overproducing the LacI repressor (e.g., lacIq) may require higher this compound concentrations for full induction.[10][18] | [10][18] |

Table 2: Typical Induction Conditions (Temperature & Duration)

| Induction Strategy | Temperature | Duration | Purpose & Expected Outcome | Citations |

| Fast Induction | 37°C | 3 - 4 hours | Rapid protein production. Can result in high total yield but may lead to misfolding and inclusion bodies for some proteins.[7][18] | [7][16][18] |

| Slow Induction | 16 - 25°C | 12 - 16 hours (overnight) | Slower bacterial growth and protein synthesis rates enhance the solubility and proper folding of many proteins.[13][16][18] | [13][16][18][20] |

| Intermediate | 30°C | 4 - 6 hours | A balance between speed and protein solubility.[20] | [20] |

Table 3: Optimal Cell Density for Induction

| Growth Phase | Optical Density (OD600) | Rationale | Citations |

| Mid-Logarithmic Phase | 0.5 - 0.8 | This is the universally recommended point for induction. Cells are metabolically active and dividing, providing the optimal state for high-level protein production.[13][17][21][22] | [13][17][21][22] |

| Early-Logarithmic Phase | < 0.4 | Inducing too early results in a limited number of cells and thus a lower final protein yield.[22] | [22][23] |

| Late-Logarithmic/Stationary | > 1.0 | Nutrient depletion and accumulation of toxic metabolites inhibit cell growth and can decrease protein expression levels.[22] | [22][23] |

Experimental Protocols

The following are generalized protocols that should be optimized for each specific protein and expression system.

Preparation of this compound Stock Solution (1 M)

-

Weigh: Dissolve 2.383 g of this compound (MW = 238.3 g/mol ) in 8 mL of sterile, nuclease-free water.

-

Adjust Volume: Adjust the final volume to 10 mL with sterile water.

-

Sterilize: Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Aliquot & Store: Dispense into sterile microcentrifuge tubes and store at -20°C. A 1 M stock is typically diluted 1:1000 to achieve a final concentration of 1 mM in the culture.[10][11]

Protocol 1: Fast Induction at 37°C

This method is designed for rapid protein production.

-

Overnight Culture: Inoculate a single colony from a fresh plate into 2-5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight (12-16 hours) at 37°C with vigorous shaking.[18][24]

-

Subculture: The next morning, add the overnight culture to a larger volume of fresh LB with antibiotic (a 1:50 or 1:100 dilution is common) in an baffled flask.[18][21]

-

Monitor Growth: Incubate at 37°C with vigorous shaking (approx. 200-250 rpm). Monitor the culture's optical density at 600 nm (OD600) every 30-60 minutes.[13][24]

-

Pre-Induction Sample: Once the OD600 reaches 0.5-0.6, remove a 1 mL aliquot of the culture. Centrifuge to pellet the cells, remove the supernatant, and freeze the pellet at -20°C. This is your "uninduced" control sample.[18][24]

-

Induce: Add this compound to the remaining culture to the desired final concentration (e.g., add 1 mL of 1 M this compound to a 1 L culture for a final concentration of 1 mM).

-

Incubate: Continue to incubate at 37°C with shaking for 3-4 hours.[7][18]

-

Harvest: After the induction period, harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[21] Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Slow Induction for Improved Solubility

This method is recommended for proteins that are prone to forming insoluble inclusion bodies.

-

Overnight Culture & Subculture: Follow steps 1-3 from the Fast Induction protocol, growing the culture at 37°C.

-

Pre-Induction Sample & Cooling: When the OD600 reaches 0.5-0.6, take the uninduced control sample. Then, place the culture flask on ice or in a cooler room for 15-30 minutes to lower the temperature to around 18-20°C.

-

Induce: Add this compound to the desired final concentration (often a lower concentration, e.g., 0.1-0.5 mM, is tested first).

-

Incubate: Transfer the flask to a shaker pre-cooled to a lower temperature (e.g., 18-20°C) and incubate for 12-16 hours (overnight).[16][18]

-

Harvest: Harvest the cells by centrifugation as described in the fast induction protocol.

Potential Issues and Considerations

-

Protein Toxicity: High-level expression of some proteins can be toxic to E. coli, leading to reduced growth or cell death.[25] Using lower this compound concentrations or a tightly regulated promoter can mitigate this.[26]

-

Inclusion Bodies: Rapid, high-level expression can overwhelm the cell's protein folding machinery, causing the recombinant protein to misfold and aggregate into insoluble inclusion bodies.[22] Optimizing for slower induction at lower temperatures is the primary strategy to combat this.[13]

-

Leaky Expression: The lac promoter system can have a low level of basal expression even without an inducer.[14][27] For highly toxic proteins, this "leakiness" can prevent the culture from growing properly. Strains that contain additional regulatory elements (e.g., pLysS) are designed to reduce basal expression.[14]

-

Metabolic Burden: Overexpression of a foreign protein places a significant metabolic load on the host cell, diverting resources from normal cellular processes.[25] This stress can be exacerbated by high concentrations of this compound.[26][28][29]

References

- 1. lac operon - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. sg.idtdna.com [sg.idtdna.com]

- 5. goldbio.com [goldbio.com]

- 6. Lac repressor - Wikipedia [en.wikipedia.org]

- 7. goldbio.com [goldbio.com]

- 8. This compound Expression Principles - Biologicscorp [biologicscorp.com]

- 9. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. astralscientific.com.au [astralscientific.com.au]

- 11. agscientific.com [agscientific.com]

- 12. researchgate.net [researchgate.net]

- 13. How to Induce Protein Expression in E. coli Using this compound [synapse.patsnap.com]

- 14. blog.addgene.org [blog.addgene.org]

- 15. benchchem.com [benchchem.com]

- 16. astralscientific.com.au [astralscientific.com.au]

- 17. researchgate.net [researchgate.net]

- 18. This compound Induction Protocol - Biologicscorp [biologicscorp.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. static.igem.wiki [static.igem.wiki]

- 22. What Reasons Affect this compound-induced Protein Expression? How To Optimize These Influencing Factors - News [hbynm.com]

- 23. bitesizebio.com [bitesizebio.com]

- 24. csrri.iit.edu [csrri.iit.edu]

- 25. researchgate.net [researchgate.net]

- 26. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. news-medical.net [news-medical.net]

- 28. orbit.dtu.dk [orbit.dtu.dk]

- 29. Exacerbation of substrate toxicity by this compound in Escherichia coli BL21(DE3) carrying a synthetic metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IPTG Induction of Protein Expression in E. coli

Audience: Researchers, scientists, and drug development professionals.

Application Note: The Principle of IPTG Induction

Introduction

The production of recombinant proteins in Escherichia coli is a cornerstone of modern molecular biology and the biopharmaceutical industry. Among the various expression systems available, the Isopropyl β-D-1-thiogalactopyranoside (this compound)-inducible system, based on the lac operon, is one of the most widely used due to its efficiency and the high levels of protein expression it can achieve.[1] this compound is a molecular mimic of allolactose, a natural inducer of the lac operon.[2][3] Unlike allolactose, this compound is not metabolized by E. coli, ensuring its concentration remains constant during the induction period, which allows for stable and sustained protein expression.[3][4]

This document provides a detailed overview of the this compound induction mechanism, key parameters for optimizing protein expression, and comprehensive protocols for researchers.

Mechanism of this compound Induction

The this compound induction system leverages components of the E. coli lac operon. In many common expression systems, such as those using pET vectors in BL21(DE3) host strains, the gene of interest is placed under the control of a T7 promoter, which is itself regulated by a lac operator (lacO) sequence.[2]

In the absence of an inducer: The Lac repressor protein (encoded by the lacI gene) binds tightly to the lacO sequence.[5] This binding physically blocks the T7 RNA polymerase from accessing the promoter, thereby preventing the transcription of the target gene.[2][5]

In the presence of this compound: this compound binds to the Lac repressor, causing an allosteric conformational change in the repressor protein.[6][7] This change reduces the repressor's affinity for the lacO site, causing it to dissociate from the DNA.[2][5] With the operator site now clear, the T7 RNA polymerase can bind to the promoter and efficiently transcribe the gene of interest, leading to the production of the recombinant protein.

Caption: Mechanism of this compound-mediated protein expression induction.

Optimization of Protein Expression

Achieving high-yield production of soluble, functional protein often requires optimization of several key parameters. A common mistake is to use high concentrations of this compound at 37°C, which can lead to rapid protein synthesis that overwhelms the cellular machinery, resulting in misfolding and the formation of insoluble inclusion bodies.[4][8]

Key Parameters and Recommended Ranges

The following tables summarize the critical factors that can be adjusted to optimize expression. A small-scale pilot study is highly recommended to determine the ideal conditions for your specific protein.

Table 1: this compound Concentration

| Parameter | Typical Range | Effect on Expression | Recommendations & Remarks |

|---|

| This compound Concentration | 0.1 mM - 1.0 mM[1] | Higher concentrations can lead to rapid, high-level expression but may increase the formation of inclusion bodies and cellular toxicity.[4] Lower concentrations may reduce expression rates, which can improve protein solubility and folding.[9] | Start with a standard concentration (e.g., 0.5-1.0 mM) and perform a titration (e.g., 0.1, 0.25, 0.5, 1.0 mM) to find the optimal balance between yield and solubility.[10] For toxic proteins, lower concentrations are often beneficial.[11] |

Table 2: Post-Induction Temperature and Duration

| Parameter | Typical Range | Effect on Expression | Recommendations & Remarks |

|---|---|---|---|

| Temperature | 16°C - 37°C[1] | Higher temperatures (30-37°C) promote faster cell growth and higher expression rates but can lead to protein misfolding and aggregation into inclusion bodies.[11] Lower temperatures (16-25°C) slow down protein synthesis, which often enhances proper folding and increases the yield of soluble protein.[9][12] | For potentially insoluble proteins, induction at a lower temperature (e.g., 18-25°C) is highly recommended.[11][13] A common strategy is to grow cells at 37°C to the desired OD, then reduce the temperature before adding this compound.[11][13] |

| Duration | 3 hours - Overnight (16-24h)[14][15] | Short induction (3-4 hours) at higher temperatures is often sufficient for high yields.[12][14] Long induction (overnight) at lower temperatures is typically required to compensate for the slower synthesis rate and maximize the yield of soluble protein.[12][16] | The optimal time depends on the protein's stability and toxicity. Time-course experiments can identify the point of maximum accumulation before degradation or cell lysis occurs.[17] |

Table 3: Cell Density at Induction

| Parameter | Typical Range (OD₆₀₀) | Effect on Expression | Recommendations & Remarks |

|---|

| Optical Density (OD₆₀₀) | 0.5 - 1.0[1][15] | Inducing during the mid-logarithmic growth phase (OD₆₀₀ ~0.6-0.8) ensures that cells are metabolically active and can dedicate their resources to high-level protein synthesis.[1][12] Inducing too early may result in a lower final cell density and total yield. Inducing too late (stationary phase) can lead to poor expression due to nutrient depletion and accumulation of toxic byproducts. | Monitor the OD₆₀₀ of the culture closely and add this compound once it reaches the mid-log phase.[18] For some systems, induction at a higher density (e.g., OD₆₀₀ of 2.0) has been shown to be effective.[19] |

Experimental Protocols

Protocol 1: Standard this compound Induction Workflow

This protocol describes a general method for expressing a target protein in E. coli BL21(DE3) using an this compound-inducible pET vector.

Caption: Standard experimental workflow for this compound induction.

Methodology:

-

Starter Culture: Inoculate a single colony from a fresh transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (200-250 rpm).[14]

-

Main Culture: The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (a 1:100 dilution is common).[15]

-

Growth: Incubate the main culture at 37°C with vigorous shaking. Monitor the cell density by measuring the optical density at 600 nm (OD₆₀₀) periodically.[15]

-

Induction: When the OD₆₀₀ reaches the mid-log phase (typically 0.6-0.8), add this compound to the desired final concentration (e.g., 0.5 mM).[1][14]

-

Expression: Continue to incubate the culture under the chosen expression conditions (e.g., 3-4 hours at 37°C or 12-18 hours at 20°C) with shaking.[14][16]

-

Harvesting: After the induction period, harvest the cells by centrifugation (e.g., 4,000 x g for 15 minutes at 4°C).[15]

-

Storage: Discard the supernatant and either proceed immediately with cell lysis and protein purification or store the cell pellet frozen at -80°C for later use.[15]

Protocol 2: Small-Scale Pilot Study for Optimization

To determine the optimal expression conditions for a new protein, it is advisable to perform a small-scale pilot experiment testing different this compound concentrations, temperatures, and induction times.

Methodology:

-

Primary Culture: Grow a 50 mL culture to an OD₆₀₀ of 0.6-0.8 as described in Protocol 1.

-

Aliquoting: Before induction, take a 1 mL "uninduced" sample and pellet the cells for later analysis. Then, distribute the main culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.[9]

-

Variable Conditions: Induce each sub-culture with different conditions. For example:

-

This compound Titration: Add this compound to final concentrations of 0.1, 0.25, 0.5, and 1.0 mM and incubate at a constant temperature.[9]

-

Temperature Variation: Add a constant amount of this compound (e.g., 0.5 mM) to each flask and incubate them at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[9]

-

-

Time Course: For each condition, take 1 mL aliquots at different time points post-induction (e.g., 2h, 4h, 6h, and overnight).

-

Analysis: Harvest the cells from each sample by centrifugation. Lyse the cell pellets and analyze the protein expression levels in the total cell lysate by SDS-PAGE. To assess solubility, separate the lysate into soluble and insoluble fractions by high-speed centrifugation and analyze both fractions on the gel.[9]

Protocol 3: Preparation of 1M this compound Stock Solution

Materials:

-

This compound (Isopropyl β-D-1-thiogalactopyranoside)

-

Nuclease-free water

Methodology:

-

Weigh out 2.383 g of this compound.

-

Dissolve the this compound in ~8 mL of nuclease-free water.

-

Adjust the final volume to 10 mL with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot into sterile microcentrifuge tubes and store at -20°C. The solution is stable for several months.[20]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |